molecular formula C16H10Cl2N4OS B6005142 N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide

N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B6005142
M. Wt: 377.2 g/mol
InChI Key: LFIFLYSIVBHWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a transmembrane receptor that plays a crucial role in the activation of the innate immune system in response to bacterial lipopolysaccharides (LPS). TLR4 signaling pathway has been implicated in a variety of diseases including sepsis, autoimmune disorders, and cancer. TAK-242 has been shown to have potential therapeutic applications in these diseases.

Mechanism of Action

N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide works by inhibiting the TLR4 signaling pathway. TLR4 is activated by bacterial LPS, which triggers a cascade of signaling events that leads to the activation of the innate immune system. N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide binds to a specific site on TLR4, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has also been shown to reduce the activation of immune cells such as macrophages and dendritic cells. In clinical studies, N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to be well-tolerated with no significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for TLR4 signaling pathway. This allows researchers to selectively target this pathway without affecting other signaling pathways. However, one of the limitations of using N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide is its relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several potential future directions for the research on N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the potential use of N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide in combination with other therapies, such as antibiotics or chemotherapy, to enhance their effectiveness. Another area of interest is the development of more potent and selective inhibitors of TLR4 signaling pathway. Finally, the potential use of N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide in the treatment of other diseases, such as viral infections, is an area of ongoing research.

Synthesis Methods

N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorothiophenol with ethyl cyanoacetate to form 3-cyano-4-(2,4-dichlorophenyl)thiophene. This intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid to form N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide.

Scientific Research Applications

N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical and clinical studies for its potential therapeutic applications. In animal models of sepsis, N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve survival rates and reduce inflammation. In autoimmune disorders such as rheumatoid arthritis and multiple sclerosis, N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce disease severity and progression. N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has also been studied in cancer models, where it has been shown to inhibit tumor growth and metastasis.

properties

IUPAC Name

N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N4OS/c1-22-14(4-5-20-22)15(23)21-16-11(7-19)12(8-24-16)10-3-2-9(17)6-13(10)18/h2-6,8H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIFLYSIVBHWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=C(C(=CS2)C3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

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